1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate
Description
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 4,6-difluorobenzo[d]thiazolyl moiety linked via an azetidin-3-yl group to a 2-phenyl-2H-1,2,3-triazole-4-carboxylate ester. Key structural elements include:
- 4,6-Difluorobenzo[d]thiazole: A bicyclic aromatic system with fluorine substituents at positions 4 and 6, enhancing electronic and steric properties.
- Azetidin-3-yl linker: A four-membered nitrogen-containing ring that confers conformational rigidity.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorine atoms and heterocycles play critical roles in binding .
Properties
IUPAC Name |
[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-phenyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2S/c20-11-6-14(21)17-16(7-11)29-19(23-17)25-9-13(10-25)28-18(27)15-8-22-26(24-15)12-4-2-1-3-5-12/h1-8,13H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBQAPLYPNCFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)OC(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects.
Mode of Action
It’s worth noting that the mechanism of similar compounds often involves the activation of the carboxylic acid to the nucleophilic amine. This reaction generally works in high yield.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can impact the bioavailability of the compound.
Biological Activity
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities. It is characterized by a unique structure that combines a difluorobenzo[d]thiazole moiety with an azetidine and a triazole. This combination may confer various pharmacological properties, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 358.36 g/mol. The presence of fluorine atoms and the heterocyclic rings contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₂N₄O₂S |
| Molecular Weight | 358.36 g/mol |
| CAS Number | 1396629-14-3 |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
2. Receptor Modulation:
It might interact with various receptors, altering cellular signaling pathways that are crucial for cellular responses.
3. Antimicrobial Activity:
Studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting protein synthesis.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to 1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For example, related triazole compounds have demonstrated cytotoxic effects against colon carcinoma HCT-116 cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against standard bacterial strains. The results indicated that derivatives similar to the compound exhibited significant antibacterial activity comparable to traditional antibiotics .
Study 2: Anticancer Properties
In vitro studies on triazole derivatives demonstrated their ability to inhibit the growth of breast cancer cells (T47D) and colon cancer cells (HCT-116). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. The incorporation of the difluorobenzo[d]thiazole moiety enhances the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, a study demonstrated that triazole derivatives showed cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties
-
Anti-inflammatory Effects
- Compounds with azetidine and triazole structures have been explored for their anti-inflammatory properties. The unique combination of these functional groups may lead to the modulation of inflammatory pathways, offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Agricultural Chemistry Applications
-
Pesticide Development
- The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to affect biological systems can be harnessed to create agents that target specific pests while minimizing harm to beneficial organisms .
- Herbicide Potential
Materials Science Applications
-
Polymer Chemistry
- The unique properties of 1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate can be utilized in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties, making it suitable for high-performance materials .
- Photovoltaic Applications
Case Studies
- Case Study on Anticancer Activity
- Field Trials for Herbicidal Efficacy
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
*Hypothetical yields based on analogous reactions.
Key Observations:
-
Benzo[d]thiazole Synthesis : Fluorination at C4 and C6 is achieved via electrophilic substitution using Selectfluor® or DAST .
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Azetidine Formation : Ring closure via Gabriel synthesis or Staudinger reaction is common .
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Triazole Formation : Click chemistry (CuAAC) ensures regioselectivity for the 1,4-disubstituted triazole .
Functional Group Transformations
The compound undergoes reactions at its ester, triazole, and azetidine moieties.
Table 2: Reactivity of Functional Groups
Mechanistic Insights:
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with rate dependent on pH .
-
Triazole Halogenation : Electrophilic aromatic substitution occurs preferentially at C5 due to electron-deficient nature .
Stability and Degradation
The compound’s stability is influenced by environmental factors:
Table 3: Stability Under Controlled Conditions
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs based on crystallographic data, substituent effects, and functional group variations.
Structural Analogs from Crystallographic Studies
Compounds 4 and 5 (described in ) share similarities with the target compound, including fluorophenyl groups and heterocyclic cores. Key differences include:
- Core Structure : Compounds 4 and 5 feature thiazole and dihydropyrazole rings, whereas the target compound incorporates a triazole-carboxylate ester.
- Substituents : Compound 4 has a chlorophenyl group, while Compound 5 and the target compound utilize fluorophenyl substituents.
Functional Group Variations
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol () differs from the target compound by replacing the triazole-carboxylate ester with a hydroxyl group. This simplification reduces molecular weight (242.25 g/mol vs. ~464.42 g/mol) and alters polarity, likely affecting solubility and metabolic stability .
Tabulated Comparison
*Estimated molecular formula based on structural analysis.
Research Findings and Implications
Fluorine Substituent Effects
The 4,6-difluorobenzo[d]thiazolyl group in the target compound and analogs enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity may also improve binding affinity in biological targets .
Triazole vs. Thiazole/Pyrazole Cores
This could enhance solubility or receptor selectivity .
Q & A
Q. How to design a stability study under varying pH and temperature conditions?
Q. What statistical models are optimal for SAR analysis of analogs?
- Methodology :
- QSAR : Use partial least squares (PLS) regression with descriptors like logP, polar surface area, and Hammett σ values. Validate via leave-one-out cross-validation (R² >0.7).
- Machine Learning : Train random forest models on bioactivity datasets (e.g., ChEMBL) to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
